molecular formula C25H29ClF3N5O9 B8086281 Delafloxacin meglumine

Delafloxacin meglumine

Cat. No.: B8086281
M. Wt: 636.0 g/mol
InChI Key: AHJGUEMIZPMAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABT 492 meglumine: , also known as delafloxacin meglumine, is a broad-spectrum fluoroquinolone antibiotic. It is used to treat acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia. This compound is effective against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ABT 492 meglumine involves multiple steps. One method includes the condensation of triethyl orthoformate with ketoester, followed by coupling with 2,6-diamino-3,5-difluoropyridine to form a vinylamide intermediate. This intermediate undergoes cyclization and subsequent coupling with azetidinol, followed by esterification to yield the final product .

Industrial Production Methods: : Industrial production of ABT 492 meglumine involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. For example, a reaction flask containing the intermediate is mixed with meglumine and subjected to ultrasonic treatment, followed by filtration, washing, and drying to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: : ABT 492 meglumine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: : Common reagents used in the synthesis of ABT 492 meglumine include triethyl orthoformate, ketoester, 2,6-diamino-3,5-difluoropyridine, azetidinol, and meglumine. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired product .

Major Products Formed: : The major product formed from these reactions is delafloxacin meglumine, a potent antibiotic with broad-spectrum activity against various bacterial pathogens .

Scientific Research Applications

Chemistry: : In chemistry, ABT 492 meglumine is used as a model compound for studying the synthesis and reactivity of fluoroquinolone antibiotics. It serves as a reference for developing new antibiotics with improved efficacy and safety profiles .

Biology: : In biological research, ABT 492 meglumine is used to study bacterial resistance mechanisms and the development of new antibacterial agents. It is also employed in pharmacokinetic and pharmacodynamic studies to understand its behavior in biological systems .

Medicine: : In medicine, ABT 492 meglumine is used to treat bacterial infections, particularly those caused by drug-resistant strains. It is effective against methicillin-resistant Staphylococcus aureus, Streptococcus pneumoniae, and Klebsiella pneumoniae .

Industry: : In the pharmaceutical industry, ABT 492 meglumine is used in the development and production of antibacterial drugs. It is also used in quality control and regulatory compliance to ensure the safety and efficacy of antibiotic products .

Mechanism of Action

ABT 492 meglumine exerts its effects by inhibiting the activity of bacterial DNA topoisomerase IV and DNA gyrase (topoisomerase II). These enzymes are essential for bacterial DNA replication and transcription. By preventing the relaxation of positive supercoils introduced during the elongation process, ABT 492 meglumine inhibits bacterial DNA replication, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to ABT 492 meglumine include other fluoroquinolone antibiotics such as ciprofloxacin, levofloxacin, and moxifloxacin. These compounds share a similar mechanism of action but differ in their spectrum of activity, pharmacokinetic properties, and safety profiles .

Uniqueness: : ABT 492 meglumine is unique due to its enhanced activity under acidic conditions, which is beneficial for treating infections in environments with low pH. It also has a balanced target enzyme inhibition, resulting in low frequencies of spontaneous mutations and reduced risk of resistance development .

Properties

IUPAC Name

1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N4O4.C7H17NO5/c19-12-13-7(1-9(20)14(12)25-3-6(27)4-25)15(28)8(18(29)30)5-26(13)17-11(22)2-10(21)16(23)24-17;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2,5-6,27H,3-4H2,(H2,23,24)(H,29,30);4-13H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJGUEMIZPMAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C1C(CN1C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4=C(C=C(C(=N4)N)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClF3N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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